molecular formula C15H26O B1667320 alpha-Bisabolol CAS No. 515-69-5

alpha-Bisabolol

Cat. No.: B1667320
CAS No.: 515-69-5
M. Wt: 222.37 g/mol
InChI Key: RGZSQWQPBWRIAQ-CABCVRRESA-N
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Description

Levomenol is a colorless, viscous oil and serves as the primary constituent of essential oils from German chamomile (Matricaria recutita) and Myoporum crassifolium . It has a weak sweet floral aroma, which has been likened to apples, sugar, and honey. This compound has been used in cosmetics for centuries due to its skin-healing properties, including reducing wrinkles, improving skin toughness, and repairing sun-damaged skin. More recently, it has been compounded with tretinoin as a topical treatment for acne .

Mechanism of Action

Target of Action

Alpha-Bisabolol has been associated with anti-cancer action due to its ability to induce BID-related apoptosis . The molecule enters the cell through lipid rafts and may interact with kisspeptin receptor 1, which has been associated with tumor mobility and invasiveness . It also inhibits 5-lipoxygenase (5-LOX), which is known for its skin-soothing action .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. It induces apoptosis in cancer cells by directly interacting with Bid, a Bax-like BH3 protein of the bcl-2 family . This interaction promotes the transition of Bid into membrane lipid rafts, playing a major role in the formation of the death-inducing signaling complex . It also inhibits 5-LOX, providing a soothing effect on the skin .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (GSH) depletion, myeloperoxidase (MPO) activity, and augments superoxide dismutase (SOD) and catalase (CAT) . It also upregulates the expression of bcl-2 and suppresses bax, P53, APAF-1, caspase-3, and caspase-9 activity, indicating its anti-apoptotic effects .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce cellular viability, migration, and invasion ability of endometrial cancer (EC) cells . It also attenuates oxidative insult by reducing malondialdehyde (MDA), restoring depleted glutathione (GSH), and improving SOD and CAT activity .

Preparation Methods

Levomenol can be synthesized through various routes, including extraction from natural sources (such as chamomile) or chemical synthesis. Industrial production methods involve extraction from chamomile essential oil or chemical synthesis using terpenoid precursors. The specific reaction conditions and synthetic pathways may vary, but the overall goal is to obtain levomenol in its pure form.

Chemical Reactions Analysis

Levomenol undergoes several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Levomenol can be oxidized using mild oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction of levomenol yields saturated derivatives.

    Substitution: Levomenol can undergo nucleophilic substitution reactions at the tertiary alcohol group.

Major products formed from these reactions include derivatives with modified functional groups (e.g., aldehydes, ketones, or saturated alcohols).

Scientific Research Applications

Levomenol has diverse applications across scientific fields:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSQWQPBWRIAQ-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)[C@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042094
Record name Levomenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

314.00 °C. @ 760.00 mm Hg
Record name (-)-alpha-Bisabolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23089-26-1
Record name (-)-α-Bisabolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23089-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomenol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023089261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13153
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Levomenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LEVOMENOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (-)-alpha-Bisabolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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